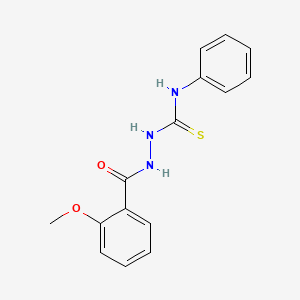

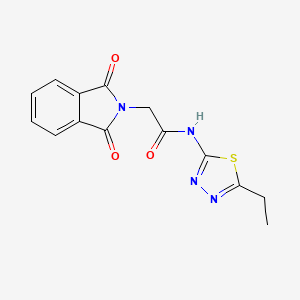

![molecular formula C17H19FN2O3 B5567353 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-(4-fluorophenyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activities . The presence of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups could potentially influence the compound’s properties and biological activity.

Scientific Research Applications

Molecular Aggregation and Photophysical Properties

Research by Ricks et al. (2004) introduced an N,N′-diaryl urea model system to investigate aggregation phenomena in poly(phenyleneethynylenes) (PPEs). They studied how structural modifications, such as methylation, influence the molecular conformation and photophysical behavior, providing insights into the design of materials with tailored optical properties (Ricks et al., 2004).

Synthetic Applications

Smith et al. (2013) demonstrated the utility of N,N-dimethylurea derivatives in directed lithiation reactions. This work highlights the potential of such urea compounds in the efficient synthesis of complex organic molecules, showcasing their role in enhancing synthetic strategies (Smith et al., 2013).

Antifungal Activity

Mishra et al. (2000) investigated the antifungal properties of N-(4-fluorophenyl) ureas, demonstrating their potential in agricultural applications. Their study correlated the structural features of these compounds with fungitoxic action, suggesting a pathway for the development of new antifungal agents (Mishra et al., 2000).

Corrosion Inhibition

Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel. Their work indicates the potential of these compounds in protecting metals against corrosion, particularly in acidic environments (Mistry et al., 2011).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized fluorescent solvatochromic dyes incorporating urea derivatives. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing sensitive fluorescent probes for biological and chemical sensing applications (Diwu et al., 1997).

Antibacterial and Antifungal Agents

Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives and evaluated their antibacterial and antifungal activities. Their findings suggest the potential of these compounds as antimicrobial agents, with specific derivatives showing promising activity against various pathogens (Zheng et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Urea derivatives can have a wide range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, and more . Without specific experimental data, it’s not possible to predict the mechanism of action of this particular compound.

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-22-15-8-3-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDORHXOUGIPOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)